(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

Description

Molecular Architecture and IUPAC Nomenclature

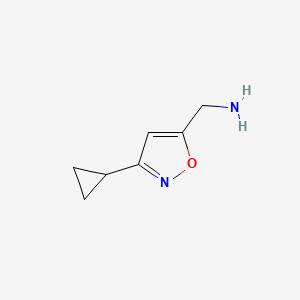

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine is a nitrogen- and oxygen-containing heterocyclic compound with the molecular formula C₇H₁₀N₂O . Its IUPAC name derives from the 1,2-oxazole (isoxazole) ring system, where the nitrogen (N) and oxygen (O) atoms occupy adjacent positions (1,2). The cyclopropyl group is attached to the oxazole ring at position 3, while a methanamine (-CH₂NH₂) substituent is located at position 5 (Figure 1) .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₀N₂O | |

| Molecular weight | 138.17 g/mol | |

| SMILES | C1CC1C2=NOC(=C2)CN | |

| InChIKey | WTPVWXOQEPACFL-UHFFFAOYSA-N |

The planar oxazole ring exhibits aromaticity due to delocalized π-electrons across the N-O-C-C-N system. The cyclopropyl group introduces steric strain and electronic effects, while the methanamine side chain contributes to hydrogen-bonding potential .

Cyclopropane-Oxazole Hybrid System: Stereochemical Considerations

The cyclopropane ring fused to the oxazole system creates a rigid, non-planar architecture. X-ray studies of related compounds reveal that the cyclopropyl C8–C9 bond aligns parallel to the oxazole’s C5–O1 bond, minimizing torsional strain . This spatial arrangement restricts free rotation, stabilizing a specific conformation where the cyclopropane’s plane forms a 64.3° dihedral angle with the oxazole ring .

Electronic effects arise from the cyclopropane’s strained sp³ hybridized carbons, which donate electron density to the oxazole via hyperconjugation. This interaction alters the oxazole’s electron distribution, increasing electrophilicity at the C4 position . Stereochemical analysis confirms the absence of chiral centers, but the hybrid system’s rigidity influences supramolecular packing in crystalline states through C–H⋯π and van der Waals interactions .

Comparative Analysis with Isoxazole and Oxazole Derivatives

Table 2: Structural and Electronic Comparison

| Feature | 1,2-Oxazole (Isoxazole) | 1,3-Oxazole |

|---|---|---|

| Heteroatom positions | N at 1, O at 2 | N at 1, O at 3 |

| Aromaticity | Moderate (6 π-electrons) | Moderate |

| Dipole moment | Higher due to adjacent N and O | Lower |

| Reactivity | Electrophilic at C4, C5 | Electrophilic at C2 |

This compound shares reactivity patterns with isoxazole derivatives, such as susceptibility to nucleophilic attack at C4 . However, the cyclopropyl group enhances steric hindrance, reducing regioselectivity in substitution reactions compared to unsubstituted isoxazoles . Unlike 1,3-oxazoles, which favor C2 functionalization, this compound’s electronic profile directs modifications toward the methanamine side chain .

X-ray Crystallographic Characterization

X-ray diffraction studies of analogous compounds reveal monoclinic crystal systems with space group P2₁2₁2 . Key crystallographic parameters include:

Table 3: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Unit cell dimensions | a = 17.643 Å | |

| b = 16.144 Å | ||

| c = 6.601 Å | ||

| Unit cell volume | 1880.2 ų | |

| Bond length (C3–N2) | 1.302 Å | |

| Bond angle (O1–C5–C8) | 119.7° |

The oxazole ring remains planar, with bond lengths consistent with aromatic character (C–N = 1.30 Å, C–O = 1.36 Å) . The cyclopropyl moiety adopts a puckered conformation, while the methanamine group participates in intermolecular N–H⋯O hydrogen bonds, stabilizing the crystal lattice . Hirshfeld surface analysis highlights dominant H⋯H (42.1%) and H⋯O (28.3%) interactions, underscoring the role of van der Waals forces in packing efficiency .

Properties

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPVWXOQEPACFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851434-73-6 | |

| Record name | (3-cyclopropyl-1,2-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclisation of Aminocarbonyl Precursors

One established approach involves the cyclisation of appropriately substituted aminocarbonyl compounds with reagents that promote ring closure to the 1,2-oxazole core. According to patent literature, the cyclisation of Z' aminocarbonyl groups with propargyl alcohol or its acetate ester under controlled conditions yields substituted oxazole rings. When the substituent Z is a 3-substituted-1,2-oxazol-5-yl, the reaction of a Z' acetyl group with an ethyl ester in the presence of a strong base such as sodium hydride and catalytic ethanol in toluene affords a dicarbonyl sodium salt intermediate. This intermediate can be cyclised at ambient temperature using aminating agents like hydroxylamine-O-sulphonic acid in dry solvents (methanol, ethanol, or diglyme) with acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) to yield the oxazole ring system bearing the desired substitution pattern including the cyclopropyl group at the 3-position.

Aminomethylation at the 5-Position

The introduction of the methanamine group at the 5-position of the oxazole ring is typically achieved through functional group transformations on the ring or via direct substitution reactions on precursors bearing leaving groups. For example, chlorocarbonyl or bromomethylcarbonyl groups on the oxazole ring can be reacted with ammonia or amine sources to install the aminomethyl substituent. The reaction conditions often involve elevated temperatures in polar aprotic solvents such as chloroform or toluene, followed by cyclisation steps to finalize the heterocyclic framework.

Alternative Synthetic Routes

- Hydroxylamine-mediated cyclisation: Hydroxylamine and its derivatives are used to convert dicarbonyl intermediates into the oxazole ring by nucleophilic attack and ring closure, often under acidic catalysis and controlled temperature.

- Base-mediated cyclisation: Strong bases like sodium hydride facilitate the formation of enolate intermediates that undergo intramolecular cyclisation to form the oxazole ring with the cyclopropyl substituent introduced via the ester or ketone precursor.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Aminocarbonyl + Propargyl alcohol | Propargyl alcohol or acetate ester, aminocarbonyl precursor | Toluene, acetic acid | Ambient to reflux | Cyclisation to form oxazole ring |

| Base-mediated dicarbonyl formation | Sodium hydride, catalytic ethanol | Toluene | Room temp to reflux | Formation of sodium salt intermediate |

| Cyclisation with hydroxylamine-O-sulphonic acid | Hydroxylamine-O-sulphonic acid, acid catalyst (H2SO4, p-TsOH) | Methanol, ethanol, diglyme | Ambient temperature | Ring closure to 1,2-oxazole |

| Aminomethylation at 5-position | Chlorocarbonyl or bromomethylcarbonyl + amine source | Chloroform, toluene | Elevated temperature | Installation of methanamine substituent |

Yields for these steps vary depending on the exact substrate and conditions but typically range from moderate to good (50-85%) for the cyclisation and substitution steps.

Mechanistic Insights

- The base-mediated formation of the dicarbonyl sodium salt intermediate is crucial for regioselective ring closure.

- Hydroxylamine derivatives act as nucleophiles attacking carbonyl carbons to initiate ring formation.

- Acid catalysts facilitate protonation steps that stabilize intermediates and promote cyclisation.

- The cyclopropyl group is introduced early in the synthesis, often as a substituent on the ester or ketone precursor, ensuring it remains intact during ring closure.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce saturated heterocycles.

Scientific Research Applications

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group and the oxazole ring contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (3-cyclopropyl-1,2-oxazol-5-yl)methanamine differ primarily in the substituents on the isoxazole ring. Key comparisons include:

Substituent Variations and Physicochemical Properties

*Calculated molecular weight based on formula. †Assumed purity from similar entries.

Biological Activity

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 151.16 g/mol

- CAS Number : 1226290-67-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and leukemia cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It may inhibit the activity of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It is believed to bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain Gram-positive bacteria, showcasing its potential as a therapeutic agent in infectious diseases.

Study on Anticancer Properties

In a comparative study involving various oxazole derivatives, this compound was found to have an IC value of 20 µM against MCF-7 breast cancer cells. This was significantly lower than many known chemotherapeutic agents, indicating a promising avenue for further research .

Summary Table of Biological Activities

Q & A

Basic: What synthetic routes are commonly used to prepare (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, and what reaction conditions are critical?

The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine under controlled conditions. Key steps include:

- Cyclopropyl incorporation : Cyclopropane rings are introduced via [2+1] cycloaddition or ring-opening reactions, requiring anhydrous conditions and catalysts like copper(I) iodide .

- Oxazole ring formation : Reaction of β-keto esters or nitriles with hydroxylamine hydrochloride in ethanol or dichloromethane at 60–80°C .

- Amine functionalization : Reductive amination or substitution reactions, often using sodium cyanoborohydride or ammonia in methanol .

Critical parameters include solvent choice (e.g., ethanol for polarity control), temperature gradients to avoid side reactions, and catalytic efficiency .

Basic: What spectroscopic and analytical methods are recommended for structural confirmation?

- NMR Spectroscopy : - and -NMR are essential for verifying the cyclopropyl group (e.g., δ~0.7–1.2 ppm for cyclopropyl protons) and oxazole ring protons (δ~6.0–7.0 ppm). Multiplicity patterns (e.g., doublets of doublets) help distinguish substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 154.1 [M+H]) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650 cm (C=N stretch) and ~3300 cm (N-H stretch) validate the oxazole and amine groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency, while ethanol minimizes byproduct formation .

- Catalyst Screening : Transition metals (e.g., Pd/C for reductive amination) or Lewis acids (e.g., ZnCl) improve regioselectivity .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) prevents decomposition of thermally labile intermediates .

- Purification Strategies : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures enhances purity .

Advanced: How should researchers resolve contradictions between computational predictions and experimental spectral data?

- Density Functional Theory (DFT) : Compare computed -NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to identify misassigned peaks .

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings, especially for overlapping cyclopropyl and oxazole signals .

- X-ray Crystallography : Single-crystal analysis (via SHELXL ) resolves stereochemical ambiguities not detectable via spectroscopy.

Advanced: What in vitro assays are suitable for evaluating biological activity?

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .

- Cellular Uptake Studies : Radiolabel the compound with or use fluorescent tags (e.g., FITC) to track intracellular localization .

- Receptor Binding Assays : Competitive binding assays with -labeled ligands (e.g., for GPCRs) quantify affinity (IC) .

- Cytotoxicity Profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced: How does the cyclopropyl group influence reactivity and bioactivity?

- Steric and Electronic Effects : The cyclopropane ring’s angle strain increases electrophilicity at the oxazole C-5 position, enhancing nucleophilic substitution reactions .

- Metabolic Stability : The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles .

- Target Interactions : In molecular docking studies, the cyclopropane moiety engages in van der Waals interactions with hydrophobic enzyme pockets (e.g., SARS-CoV-2 main protease) .

Advanced: What strategies validate structure-activity relationships (SAR) for derivatives?

- Analog Synthesis : Modify the cyclopropyl group (e.g., substituents at C-3) or oxazole ring (e.g., 1,2,4-oxadiazole vs. isoxazole) to assess activity changes .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond donors/acceptors .

- Free-Wilson Analysis : Quantify contributions of specific substituents to bioactivity using multivariate regression .

Advanced: How can researchers address low solubility in biological assays?

- Prodrug Design : Introduce phosphate or acetate groups at the amine moiety for enhanced aqueous solubility .

- Co-solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin complexes to maintain compound stability .

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.